molecular formula C8H6BrN3O B2587140 6-Bromo-1H-indazole-3-carboxamide CAS No. 1379328-62-7

6-Bromo-1H-indazole-3-carboxamide

Cat. No.: B2587140
CAS No.: 1379328-62-7
M. Wt: 240.06
InChI Key: QWCFPVXXLJQESR-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom at the 6th position and a carboxamide group at the 3rd position of the indazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-indazole-3-carboxamide typically involves the bromination of 1H-indazole-3-carboxamide. One common method is the reaction of 1H-indazole-3-carboxamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indazole derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxamide: Lacks the bromine atom at the 6th position, which may result in different biological activities.

    6-Chloro-1H-indazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    6-Fluoro-1H-indazole-3-carboxamide: Contains a fluorine atom at the 6th position, which can affect its chemical and biological behavior.

Uniqueness

The presence of the bromine atom at the 6th position in 6-Bromo-1H-indazole-3-carboxamide makes it unique compared to other similar compounds. Bromine is a relatively large and electronegative atom, which can influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness can be exploited in the design of new drugs and materials with specific properties.

Properties

IUPAC Name

6-bromo-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCFPVXXLJQESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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